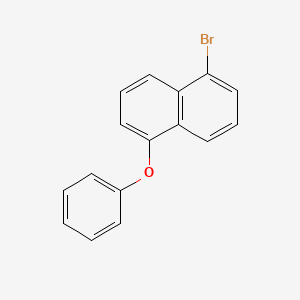

1-Bromo-5-phenoxynaphthalene

Description

Structure

3D Structure

Properties

CAS No. |

653599-59-8 |

|---|---|

Molecular Formula |

C16H11BrO |

Molecular Weight |

299.16 g/mol |

IUPAC Name |

1-bromo-5-phenoxynaphthalene |

InChI |

InChI=1S/C16H11BrO/c17-15-10-4-9-14-13(15)8-5-11-16(14)18-12-6-2-1-3-7-12/h1-11H |

InChI Key |

MBZZXARBDCNGQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC3=C2C=CC=C3Br |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 1 Bromo 5 Phenoxynaphthalene

Regioselective Bromination Approaches for Naphthalene (B1677914) Scaffolds

Electrophilic Aromatic Substitution with Controlled Regioselectivity

Electrophilic aromatic substitution is a fundamental method for the halogenation of aromatic rings. mdpi.com For naphthalene, direct bromination tends to occur at the more reactive α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). However, achieving selectivity between the different α-positions requires careful control of reaction conditions and the use of specific brominating agents.

Various reagents have been developed for the regioselective bromination of activated aromatic compounds. chem-soc.si For instance, reagents like N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) and its polymeric version (PBBS) have been shown to be effective for para-selective bromination of various aromatic compounds under mild conditions. organic-chemistry.org While these are often used for benzene (B151609) derivatives, the principles can be extended to naphthalene systems. The choice of solvent and brominating agent can significantly influence the regioselectivity of the reaction on the naphthalene core. researchgate.net For a monosubstituted naphthalene, the directing effect of the substituent is paramount. If starting with 1-phenoxynaphthalene (B15402138), the phenoxy group, being an ortho-, para-director, would activate the C2 and C4 positions for electrophilic attack. This makes direct bromination of 1-phenoxynaphthalene to achieve the 5-bromo derivative challenging.

A more plausible electrophilic bromination strategy would involve starting with a naphthalene derivative that directs bromination to the desired position. For example, starting with 1-nitronaphthalene, the nitro group is a meta-director and deactivating. Electrophilic bromination would likely occur on the other ring, favoring the 5- and 8-positions. Subsequent transformation of the nitro group would then be necessary.

Directed Ortho-Metalation and Halogenation Protocols

Directed ortho-metalation (DoM) offers a powerful alternative for achieving high regioselectivity. This strategy involves the use of a directing group that chelates to a strong base (typically an organolithium reagent), leading to deprotonation at an adjacent ortho-position. The resulting organometallic species can then be quenched with an electrophilic bromine source (e.g., Br₂, CBr₄) to install the bromine atom precisely.

While not directly documented for 1-phenoxynaphthalene to produce the 5-bromo isomer, the principle can be applied if a suitable directing group is present on the naphthalene scaffold. For example, if a directing group were placed at the 1-position, it could direct metalation and subsequent bromination to the 8-position. This highlights the importance of the initial substitution pattern in designing a successful DoM strategy.

Construction of the Phenoxy Moiety

The formation of the aryl ether bond is the second key transformation in the synthesis of 1-bromo-5-phenoxynaphthalene. This can be achieved through several reliable methods, primarily involving copper-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.

Ullmann and Copper-Catalyzed Etherification Reactions

The Ullmann condensation is a classic and widely used method for the synthesis of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this could involve the reaction of 1,5-dibromonaphthalene (B1630475) with phenol in the presence of a copper catalyst and a base. The challenge here would be to achieve mono-etherification, preventing the formation of 1,5-diphenoxynaphthalene.

Modern advancements in copper catalysis have led to milder and more efficient protocols. kaust.edu.sa These often employ soluble copper catalysts with specific ligands, allowing for lower reaction temperatures and improved yields. wikipedia.orgmdpi.com The choice of copper source (e.g., CuI, CuO nanoparticles), ligand, base (e.g., K₂CO₃, Cs₂CO₃), and solvent (e.g., DMF, DMSO) are all critical parameters that need to be optimized for a successful Ullmann-type synthesis. mdpi.com The reactivity of the aryl halide follows the trend I > Br > Cl, making aryl bromides suitable substrates. mdpi.com

A plausible Ullmann approach would be the coupling of 1,5-dibromonaphthalene with phenol. By carefully controlling the stoichiometry of the reactants, it may be possible to favor the formation of the mono-substituted product, this compound.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield | Reference |

| Copper Powder | K₂CO₃ | Pyridine/DMF | >150 | Variable | wikipedia.org |

| CuI/Ligand | Cs₂CO₃ | DMF | 100-120 | Good to Excellent | mdpi.com |

| CuO Nanoparticles | KOH/Cs₂CO₃ | DMSO | ~100 | Good | mdpi.com |

This table presents generalized conditions for Ullmann ether synthesis and may require optimization for the specific synthesis of this compound.

Nucleophilic Aromatic Substitution Strategies for Aryl Ether Formation

Nucleophilic aromatic substitution (SNAr) provides another route to aryl ethers. govtpgcdatia.ac.in This reaction typically requires an aromatic ring that is activated by the presence of strong electron-withdrawing groups (e.g., nitro groups) at positions ortho or para to a good leaving group. masterorganicchemistry.comlibretexts.org

For the synthesis of this compound, one could envision a strategy starting with a naphthalene ring bearing a leaving group at the 1-position and an activating group at the 4- or 5-position. For instance, starting with 1-bromo-5-nitronaphthalene (B40273), the nitro group would activate the ring towards nucleophilic attack. nih.gov Reaction with sodium phenoxide would lead to the displacement of either the bromo or the nitro group. The relative reactivity would depend on the specific conditions. However, the bromo group is generally a better leaving group than the nitro group in SNAr reactions. Therefore, reacting 1-bromo-5-nitronaphthalene with sodium phenoxide could potentially yield 1-phenoxy-5-nitronaphthalene. The nitro group could then be converted to a bromo group via a Sandmeyer-type reaction sequence (diazotization followed by reaction with CuBr).

Alternatively, if the starting material was 1-fluoro-5-nitronaphthalene, the fluorine atom would be an excellent leaving group for SNAr, and reaction with sodium phenoxide would likely yield 1-phenoxy-5-nitronaphthalene with high efficiency.

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be approached through either a convergent or a divergent strategy.

Convergent Synthesis: A convergent approach would involve synthesizing the bromonaphthalene and phenoxy-containing fragments separately and then coupling them in a late-stage step. For example, one could prepare a 5-bromonaphthyl boronic acid and couple it with a phenol derivative using a suitable cross-coupling reaction. While not a direct etherification, this highlights the principle of bringing together two complex fragments. A more direct convergent approach would be the Ullmann coupling of 1,5-dibromonaphthalene and phenol, as discussed previously.

Divergent Synthesis: A divergent strategy would start from a common intermediate that is then elaborated to the final product. For example, starting with 1,5-dihydroxynaphthalene, one could perform a selective mono-etherification to form 5-hydroxynaphthalene-1-yl phenyl ether. The remaining hydroxyl group could then be converted to a bromine atom, for instance, through conversion to a diazonium salt and subsequent reaction with a bromine source.

Another divergent route could start from 1,5-dibromonaphthalene. One bromine atom could be selectively converted to a phenoxy group via an Ullmann reaction, leaving the other bromine intact. This relies on achieving monoreaction, which can often be controlled by stoichiometry. A Suzuki coupling of 1,5-dibromonaphthalene with phenylboronic acid has been reported to yield 1-bromo-5-phenylnaphthalene, demonstrating the feasibility of selective reaction at one of the bromine sites. chemicalbook.com A similar selectivity could potentially be achieved in an Ullmann etherification.

A possible divergent synthetic pathway is outlined below:

Starting Material: 1,5-Dibromonaphthalene

Reaction: Ullmann condensation with phenol (1 equivalent)

Catalyst: Copper salt (e.g., CuI) with a suitable ligand

Base: K₂CO₃ or Cs₂CO₃

Solvent: DMF or DMSO

Product: this compound

This approach is attractive due to the commercial availability of the starting material and the robustness of the Ullmann reaction.

Sequential Halogenation and Etherification Pathways

Sequential strategies involve the stepwise introduction of the bromine atom and the phenoxy group onto the naphthalene scaffold. The order of these steps is critical and presents distinct synthetic challenges and advantages.

Pathway A: Etherification followed by Halogenation

This approach begins with the synthesis of 1-phenoxynaphthalene, which is then subjected to electrophilic bromination. The formation of the ether linkage is typically achieved via a nucleophilic aromatic substitution, such as the Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig ether synthesis, reacting a naphthol with a phenyl halide or vice-versa. wikipedia.orgorganic-chemistry.org

Once 1-phenoxynaphthalene is formed, the key challenge becomes the regioselective introduction of the bromine atom at the C-5 position. Electrophilic aromatic substitution on naphthalene is highly sensitive to the directing effects of existing substituents. mdpi.comresearchgate.net The phenoxy group is an ortho-, para-directing activator. In the context of the naphthalene ring, this would preferentially direct incoming electrophiles to the C-2 and C-4 positions (ortho) and the C-8 position (para, also known as the peri position). Therefore, direct bromination of 1-phenoxynaphthalene is unlikely to yield the desired this compound as the major product, instead favoring substitution at other positions.

Pathway B: Halogenation followed by Etherification

This pathway commences with a pre-functionalized naphthalene, typically 1,5-dibromonaphthalene. The central task is to achieve a selective mono-etherification, replacing one bromine atom with a phenoxy group while leaving the other intact. This presents a significant selectivity challenge, as both bromine atoms are electronically similar.

The classic approach is the Ullmann condensation , which involves reacting the aryl halide with an alcohol or phenol in the presence of a copper catalyst, often at high temperatures. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often required stoichiometric amounts of copper and harsh conditions, such as high-boiling polar solvents. wikipedia.org Modern variations have improved this by using catalytic amounts of copper salts with specific ligands, which can operate under milder conditions. nih.govmit.edu

A more contemporary alternative is the Buchwald-Hartwig ether synthesis . This palladium-catalyzed cross-coupling reaction has gained prominence as a powerful method for forming C-O bonds. organic-chemistry.orglibretexts.org It generally offers milder reaction conditions, lower catalyst loadings, and a broader substrate scope compared to the traditional Ullmann reaction. organic-chemistry.orgresearchgate.net Achieving mono-substitution over di-substitution in these reactions often relies on careful control of stoichiometry, reaction time, and temperature. For instance, using a slight excess of 1,5-dibromonaphthalene relative to phenol can favor the formation of the mono-substituted product.

A study on the photobromination of 1-bromonaphthalene (B1665260) has shown that under reflux conditions in carbon tetrachloride, 1,5-dibromonaphthalene can be obtained in high yield (80%). researchgate.net This product can then serve as the starting material for a subsequent selective mono-etherification.

| Pathway | Starting Material | Key Reaction | Primary Challenge |

|---|---|---|---|

| A: Etherification → Halogenation | 1-Phenoxynaphthalene | Electrophilic Bromination | Controlling regioselectivity; substitution is unfavored at the desired C-5 position. |

| B: Halogenation → Etherification | 1,5-Dibromonaphthalene | Ullmann Condensation or Buchwald-Hartwig Ether Synthesis | Achieving selective mono-etherification over di-etherification. |

Tandem Reaction Sequences for Expedient Synthesis

While a specific tandem reaction for the direct synthesis of this compound is not widely documented, the principles of tandem synthesis are actively applied to construct complex naphthalene derivatives. frontiersin.orgmdpi.comrsc.orgrsc.org These strategies often rely on the clever design of a starting material that undergoes a cascade of intramolecular reactions upon activation by a catalyst or reagent.

For instance, researchers have developed tandem sequences involving:

Radical Annulation: Photoinduced radical tandem annulation of 1,7-diynes has been used to assemble functionalized quinolinones, demonstrating the power of radical cascades in building complex heterocyclic systems. frontiersin.org

Metal-Catalyzed Cyclizations: Copper-catalyzed tandem amination/cyclization of functionalized allenynes provides access to substituted azepines. mdpi.com Such metal-catalyzed processes could conceivably be adapted for the synthesis of naphthalene skeletons.

C-H Functionalization Cascades: Modern synthetic methods increasingly focus on the direct functionalization of C-H bonds. nih.govsigmaaldrich.cnrsc.org A hypothetical tandem approach could involve a C-H activation/etherification step followed by a regioselective C-H bromination in a one-pot sequence, guided by carefully chosen directing groups and catalysts.

| Tandem Strategy | Principle | Potential Advantage for Target Synthesis |

|---|---|---|

| Diels-Alder / Aromatization | [4+2] cycloaddition to form the bicyclic core, followed by a reaction (e.g., decarboxylation) to aromatize the ring. | Rapid construction of the core naphthalene structure. |

| Metal-Catalyzed Annulation | Transition metal catalysts (e.g., Pd, Ru, Cu) mediate the cyclization of designed acyclic precursors. | High efficiency and potential for stereocontrol. |

| Radical Cascade | A radical initiator triggers a series of cyclization and addition reactions. | Access to complex structures under mild, often photochemically-induced, conditions. frontiersin.org |

| C-H Activation Cascade | Sequential, regioselective functionalization of multiple C-H bonds in a one-pot process. sigmaaldrich.cnrsc.org | High atom economy and reduced need for pre-functionalized starting materials. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. This involves improving energy efficiency, using less hazardous materials, and minimizing waste.

Catalysis and Reagents: A significant green advancement in pathways involving Ullmann-type reactions is the shift from stoichiometric copper to catalytic systems. researchgate.net Modern protocols use only small amounts of a copper or palladium catalyst, often with a ligand to improve efficiency and allow for milder reaction conditions (lower temperatures). organic-chemistry.orgrsc.org The use of arenediazonium salts as electrophiles in Ullmann-type couplings has also been explored as an alternative to aryl halides. unito.it

Solvents and Reaction Conditions: Traditional syntheses of naphthalene derivatives often rely on high-boiling, toxic, and difficult-to-remove organic solvents like DMF, nitrobenzene, or NMP. wikipedia.org Green chemistry seeks to replace these with more benign alternatives.

Aqueous Media: Efforts have been made to adapt coupling reactions to run in water or aqueous mixtures, which significantly reduces the environmental footprint. rsc.org

Deep Eutectic Solvents (DES): These have emerged as environmentally benign and recyclable reaction media for Ullmann amination reactions, proceeding under mild conditions, often without the need for an additional ligand. nih.gov

Solvent-Free Synthesis: Mechanochemistry, using techniques like vibratory ball milling (VBM), eliminates the need for bulk solvents altogether. rsc.orgsoton.ac.ukresearchgate.net These solvent-free methods can lead to rapid reaction times, reduced waste, and access to new chemical reactivity. soton.ac.ukresearchgate.netkashanu.ac.ir For example, Suzuki, Sonogashira, and Buchwald-Hartwig couplings have been successfully performed on naphthalene diimides using VBM. soton.ac.ukresearchgate.net

Atom and Step Economy: The most significant contribution to green synthesis is the improvement of atom and step economy. Sequential pathways often involve multiple steps of protection, activation, and deprotection, which generates substantial waste. The development of tandem reactions and, more pointedly, direct C-H functionalization strategies, represents a major leap forward. nih.govsigmaaldrich.cnrsc.orgsnnu.edu.cn By directly converting a C-H bond on the naphthalene ring to a C-Br or C-O bond, chemists can avoid the use of pre-halogenated substrates or other directing groups, thereby shortening the synthesis and maximizing the incorporation of atoms from the reagents into the final product.

| Principle | Traditional Method | Green Alternative | Advantage |

|---|---|---|---|

| Catalysis | Stoichiometric copper (Ullmann) wikipedia.org | Catalytic Cu or Pd systems organic-chemistry.orgresearchgate.net | Reduced metal waste, milder conditions. |

| Solvents | High-boiling polar solvents (DMF, NMP) wikipedia.org | Water, Deep Eutectic Solvents (DES), or solvent-free (ball milling) nih.govsoton.ac.uk | Reduced toxicity, easier workup, less environmental impact. |

| Energy Efficiency | Prolonged heating at high temperatures | Microwave irradiation, mechanochemistry researchgate.net | Shorter reaction times, lower energy consumption. |

| Atom Economy | Multi-step synthesis with protecting groups | Tandem reactions, C-H functionalization rsc.org | Fewer steps, less waste, higher efficiency. |

Reactivity Profiles and Mechanistic Investigations of 1 Bromo 5 Phenoxynaphthalene

Cross-Coupling Chemistry at the Bromo Position

The carbon-bromine bond in 1-bromo-5-phenoxynaphthalene is a key site for functionalization through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules and materials.

Palladium-Catalyzed Suzuki-Miyaura and Heck Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. While specific studies detailing the Suzuki-Miyaura and Heck reactions on this compound are not extensively documented in readily available literature, the reactivity of bromo-naphthalene scaffolds in general provides a strong indication of the expected outcomes.

The Suzuki-Miyaura reaction would involve the coupling of this compound with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction is anticipated to proceed efficiently to yield 1-aryl-5-phenoxynaphthalene derivatives. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. A study on a bromo-naphthalene precursor for the synthesis of CCR8 antagonists utilized a variety of palladium-catalyzed cross-coupling reactions to generate a diverse library of compounds, suggesting the feasibility of such transformations on similar scaffolds. nih.gov

The Heck reaction , on the other hand, would couple this compound with an alkene. This reaction typically yields a substituted alkene, where the naphthalene (B1677914) moiety is attached to one of the vinylic carbons. The reaction mechanism also proceeds through an oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination.

| Coupling Partner | Product | Catalyst System | Base | Solvent | Yield (%) |

| Phenylboronic acid | 1-Phenyl-5-phenoxynaphthalene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Data not available |

| Styrene | 1-(2-phenylethenyl)-5-phenoxynaphthalene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | Data not available |

| This table is illustrative and based on general knowledge of Suzuki-Miyaura and Heck reactions, as specific data for this compound is not readily available. |

C-Br Bond Activation and Functionalization Strategies

Activation of the C-Br bond is the initial and crucial step in all cross-coupling reactions. This is typically achieved through oxidative addition to a low-valent transition metal center, such as Pd(0) or Ni(0). The efficiency of this activation can be influenced by the electronic properties of the naphthalene ring and the steric environment around the bromine atom. The phenoxy group at the 5-position, being electron-donating through resonance, may slightly modulate the reactivity of the C-Br bond at the 1-position.

Beyond standard cross-coupling reactions, other functionalization strategies targeting the C-Br bond can be envisaged. These include cyanation reactions to introduce a nitrile group, amination reactions (Buchwald-Hartwig amination) to form C-N bonds, and Sonogashira coupling with terminal alkynes to generate arylalkynes.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Naphthalene Core

Nucleophilic aromatic substitution (SNAr) provides another avenue for the functionalization of this compound. These reactions involve the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group.

Displacement of the Bromo Group

The direct displacement of the bromo group by a nucleophile is a potential SNAr pathway. However, for SNAr to occur readily, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups in the ortho and/or para positions to the leaving group. libretexts.org In this compound, the phenoxy group is electron-donating, which would disfavor a classical addition-elimination SNAr mechanism at the C1 position. Therefore, harsh reaction conditions or the use of very strong nucleophiles might be necessary to achieve substitution. It is also possible that such reactions could proceed via a benzyne (B1209423) mechanism under strongly basic conditions, although this would likely lead to a mixture of regioisomers.

Reactivity at Other Positions on the Naphthalene Ring

The electronic properties of the naphthalene ring in this compound are influenced by both the bromo and phenoxy substituents. The phenoxy group, being an activating group, will direct electrophilic attack to the ortho and para positions relative to its point of attachment. Conversely, in the context of nucleophilic attack, the presence of these substituents does not significantly activate other positions on the naphthalene ring for a standard SNAr reaction in the absence of other activating groups. Therefore, nucleophilic substitution at positions other than C1 is generally not expected under typical SNAr conditions.

Electrophilic and Radical Reactions of this compound

The naphthalene core of this compound is a versatile platform for the introduction of new functional groups through various synthetic methodologies. A primary route for further functionalization is through palladium-catalyzed cross-coupling reactions, where the carbon-bromine bond serves as a reactive handle.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromo substituent at the C1 position of the naphthalene ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of derivatives.

One of the most widely employed cross-coupling reactions is the Suzuki-Miyaura coupling , which involves the reaction of the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups. For this compound, a Suzuki-Miyaura coupling could be used to introduce various aryl or vinyl substituents at the C1 position.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final cross-coupled product.

Another important transformation is the Heck reaction , which couples the aryl bromide with an alkene. This reaction is a powerful tool for the synthesis of substituted alkenes. The mechanism of the Heck reaction also proceeds through a palladium(0)/palladium(II) catalytic cycle, involving oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination.

The table below illustrates the potential outcomes of Suzuki-Miyaura and Heck reactions with this compound, showcasing the versatility of this building block in organic synthesis.

| Reaction Type | Coupling Partner | Catalyst System | Potential Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1-Phenyl-5-phenoxynaphthalene |

| Suzuki-Miyaura | 2-Thienylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | 1-(Thiophen-2-yl)-5-phenoxynaphthalene |

| Heck Reaction | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 1-(2-Phenylvinyl)-5-phenoxynaphthalene |

| Heck Reaction | Methyl acrylate | PdCl₂(PPh₃)₂, NaOAc | Methyl 3-(5-phenoxynaphthalen-1-yl)acrylate |

This table presents hypothetical but plausible reaction outcomes based on established palladium-catalyzed cross-coupling methodologies.

Electrophilic Aromatic Substitution:

While the naphthalene ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609), the phenoxy group at the C5 position is an activating group and directs incoming electrophiles to the ortho and para positions. However, the directing effects of the existing bromo and phenoxy substituents, as well as the inherent reactivity of the different positions of the naphthalene ring, must be considered.

Theoretical calculations on substituted naphthalenes suggest that the regioselectivity of electrophilic aromatic bromination is influenced by the stability of the intermediate arenium ion. nih.govresearchgate.net For this compound, electrophilic attack is most likely to occur at the positions activated by the phenoxy group (C4 and C6) and potentially at the C8 position, which is para to the bromo group and also part of the more reactive alpha-positions of the naphthalene ring. The precise outcome would depend on the specific electrophile and reaction conditions. researchgate.netrsc.org

The involvement of radical pathways in the reactions of this compound is less explored but represents an important area of reactivity. Radical reactions can be initiated by light, heat, or radical initiators and can lead to unique products not accessible through ionic pathways.

One potential radical pathway involves the homolytic cleavage of the carbon-bromine bond. This can be initiated, for example, by photolysis or by reaction with a radical initiator. The resulting 5-phenoxynaphthalen-1-yl radical could then participate in a variety of radical reactions, such as addition to alkenes or alkynes, or hydrogen atom abstraction.

Another possibility is the involvement of radical-chain mechanisms in certain transition metal-catalyzed reactions. For instance, some oxidative addition reactions to metal centers are proposed to proceed through a radical mechanism. rsc.org

Furthermore, reactions involving phenoxy radicals could be relevant. While the phenoxy group in this compound is generally stable, under certain oxidative conditions, it could potentially be converted to a phenoxyl radical, which could then undergo further reactions.

Mechanistic Studies of Key Transformation Pathways

Understanding the mechanisms of the key transformations of this compound is crucial for optimizing reaction conditions and predicting product outcomes. Computational studies, such as Density Functional Theory (DFT), are powerful tools for elucidating these mechanisms.

For palladium-catalyzed cross-coupling reactions, DFT calculations can provide valuable insights into the energies of intermediates and transition states throughout the catalytic cycle. nih.govresearchgate.netrsc.orgrsc.orgdntb.gov.ua

Suzuki-Miyaura Coupling:

In the Suzuki-Miyaura coupling of this compound, the oxidative addition of the C-Br bond to the palladium(0) catalyst is a critical step. DFT studies on similar aryl bromides have shown that the energy barrier for this step is influenced by both the electronic properties of the aryl group and the nature of the phosphine (B1218219) ligands on the palladium center. nih.gov The subsequent transmetalation and reductive elimination steps also have their own energy profiles that can be modeled computationally.

The following table provides hypothetical relative free energy values for the key steps in a Suzuki-Miyaura coupling of this compound, as might be determined by DFT calculations.

| Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |

| Reactants | This compound + Pd(0)L₂ | 0.0 |

| Oxidative Addition TS | [TS₁]‡ | +15.2 |

| Oxidative Adduct | (5-phenoxynaphthalen-1-yl)Pd(II)(Br)L₂ | -5.7 |

| Transmetalation TS | [TS₂]‡ | +12.5 |

| Post-Transmetalation Intermediate | (5-phenoxynaphthalen-1-yl)Pd(II)(Ar)L₂ | -10.1 |

| Reductive Elimination TS | [TS₃]‡ | +8.9 |

| Products | 1-aryl-5-phenoxynaphthalene + Pd(0)L₂ | -25.3 |

This table presents a hypothetical energy profile for a Suzuki-Miyaura reaction. Actual values would require specific DFT calculations.

The choice of catalyst ligands and reaction conditions plays a pivotal role in the outcome of transition metal-catalyzed reactions of this compound.

Ligand Effects:

In palladium-catalyzed cross-coupling reactions, the ligands coordinated to the palladium center have a profound impact on the catalyst's stability, activity, and selectivity. Bulky, electron-rich phosphine ligands, for example, can promote the oxidative addition step and facilitate the reductive elimination step. researchgate.netrug.nllibretexts.org The bite angle of bidentate phosphine ligands can also influence the geometry of the palladium complex and, consequently, its reactivity. libretexts.org

For the Heck reaction, the nature of the ligand can influence the regioselectivity of the alkene insertion. chemrxiv.org Chiral ligands can be used to achieve enantioselective transformations.

Reaction Conditions:

Reaction parameters such as temperature, solvent, and the choice of base can significantly affect the rate and yield of cross-coupling reactions. The base in the Suzuki-Miyaura reaction, for instance, is crucial for the activation of the organoboron reagent. The solvent can influence the solubility of the reactants and the stability of the catalytic species. researchgate.net

Synthesis and Functionalization of 1 Bromo 5 Phenoxynaphthalene Derivatives

Functionalization at the Naphthalene (B1677914) Ring System

The naphthalene core of 1-bromo-5-phenoxynaphthalene is amenable to further substitution, allowing for the introduction of additional functional groups that can significantly alter the electronic and steric characteristics of the molecule.

The introduction of additional halogen atoms onto the naphthalene ring can be achieved through electrophilic aromatic substitution. The directing effects of the existing bromo and phenoxy substituents play a crucial role in determining the regioselectivity of these reactions. For instance, the bromination of 1-bromonaphthalene (B1665260) can be controlled to yield specific isomers. Photobromination of 1-bromonaphthalene in a nonpolar solvent like carbon tetrachloride at reflux has been shown to selectively yield 1,5-dibromonaphthalene (B1630475). researchgate.net While this reaction is on a related substrate, it suggests a potential route for the synthesis of 1,5-dibromo-x-phenoxynaphthalene. Further bromination can lead to polybrominated naphthalenes. For example, the reaction of 1-bromonaphthalene with bromine in methylene (B1212753) chloride can afford 1,4-dibromonaphthalene, and dehydrobromination of the pentabromide intermediate can yield 1,3,5-tribromonaphthalene. researchgate.net

| Substituent | Reagents and Conditions | Product(s) |

| Bromine | Br₂ in CH₂Cl₂ at -30 to -50°C | 1,4-Dibromonaphthalene |

| Bromine | Photobromination in CCl₄ at reflux (77°C) | 1,5-Dibromonaphthalene |

| Bromine | Dehydrobromination of pentabromide with t-BuOK | 1,3,5-Tribromonaphthalene |

| Table 1: Examples of Halogenation on a 1-Bromonaphthalene Scaffold researchgate.net |

The synthesis of poly-substituted analogues of this compound can be envisioned through a series of sequential reactions. Building upon the introduction of a second halogen, further functionalization can be achieved. For instance, a dibrominated derivative could undergo a subsequent nucleophilic aromatic substitution or a transition metal-catalyzed cross-coupling reaction at one of the bromo positions, leaving the other for further manipulation. The reaction of naphthalene with three mole equivalents of bromine can lead to 1,4,6-tribromonaphthalene. cardiff.ac.uk The exploration of such multi-substituted systems opens avenues for creating complex molecular architectures with tailored properties.

Modifications of the Phenoxy Group

The phenoxy moiety of this compound offers another site for chemical modification, allowing for alterations in the molecule's steric and electronic profile.

The phenyl ring of the phenoxy group is susceptible to electrophilic aromatic substitution. The ether oxygen is an activating, ortho-, para-directing group. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to introduce substituents primarily at the para-position of the phenyl ring, and to a lesser extent at the ortho-positions. The specific conditions for these reactions would need to be carefully controlled to avoid unwanted side reactions on the more reactive naphthalene core.

| Reaction | Reagents and Conditions | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 1-Bromo-5-(4-nitrophenoxy)naphthalene |

| Bromination | Br₂ in Acetic Acid | 1-Bromo-5-(4-bromophenoxy)naphthalene |

| Acylation | CH₃COCl, AlCl₃ | 1-Bromo-5-(4-acetylphenoxy)naphthalene |

| Table 2: Hypothetical Substitutions on the Phenyl Ring of the Phenoxy Moiety |

Variations of the ether linkage can be achieved by synthesizing analogues with different alkyl or aryl groups. A common method for the preparation of alkyl aryl ethers is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. mdpi.com In this context, 1-bromo-5-hydroxynaphthalene, a potential precursor, could be deprotonated with a base to form the corresponding naphthoxide, which can then be reacted with various alkylating agents to yield a library of 1-bromo-5-alkoxynaphthalene derivatives. Similarly, reaction with different aryl halides under Ullmann condensation conditions could provide access to a range of diaryl ether analogues.

| Ether Type | Synthetic Approach | Reagents |

| Alkyl Ether | Williamson Ether Synthesis | 1-Bromo-5-hydroxynaphthalene, NaH, Alkyl Halide |

| Aryl Ether | Ullmann Condensation | 1-Bromo-5-hydroxynaphthalene, Aryl Halide, Cu catalyst, Base |

| Table 3: Synthetic Strategies for Ether Variations |

Naphthalene Annulation Strategies Using this compound as a Synthon

The presence of the bromo substituent on the naphthalene ring makes this compound a valuable synthon for the construction of larger, fused aromatic systems through annulation reactions. The bromine atom provides a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions. nih.gov These reactions can be used to introduce unsaturated carbon frameworks that can subsequently undergo intramolecular cyclization to form new rings.

For example, a Suzuki coupling with an appropriately substituted vinylboronic acid could introduce a vinyl group, which could then participate in an intramolecular Heck reaction or an electrocyclization to form a new six-membered ring. Alternatively, a Sonogashira coupling with a terminal alkyne bearing a reactive functional group could set the stage for a subsequent intramolecular cyclization cascade to build more complex polycyclic aromatic structures.

| Annulation Strategy | Key Reactions | Resulting Polycyclic System |

| Intramolecular Heck Reaction | Suzuki coupling with a vinylboronic acid, followed by intramolecular Pd-catalyzed cyclization. | Phenanthrene or Benzo[a]fluorene derivative |

| Electrocyclization | Stille coupling with a vinylstannane bearing a diene moiety, followed by thermal or photochemical 6π-electrocyclization. | Benz[a]anthracene derivative |

| Table 4: Potential Naphthalene Annulation Strategies |

Unable to Generate Article on the

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific information regarding the chemical compound "this compound" to generate the requested article. The inquiry was focused on the synthesis and functionalization of this compound, with a specific emphasis on its application as a building block for Polycyclic Aromatic Hydrocarbons (PAHs) and as a precursor for heterocyclic systems.

The instructions for the article generation were explicit in their requirement for scientifically accurate and detailed content strictly adhering to the provided outline. Without any dedicated research on the functionalization of this compound for the specified applications, it is not possible to produce an article that is both informative and factually sound.

Therefore, due to the absence of specific and relevant scientific data, the generation of an article on the "" focusing on the requested subtopics cannot be fulfilled at this time. Further research in the chemical sciences would be required to elucidate the potential of this compound in the specified synthetic applications before a comprehensive article could be written.

Advanced Spectroscopic and Structural Elucidation of 1 Bromo 5 Phenoxynaphthalene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds like 1-bromo-5-phenoxynaphthalene. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Comprehensive 2D NMR Techniques for Structural Assignment

To fully assign the proton (¹H) and carbon (¹³C) NMR spectra of this compound, a suite of two-dimensional (2D) NMR experiments would be utilized. These techniques separate overlapping signals and reveal correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity of protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, this would help trace the proton networks within the naphthalene (B1677914) and phenoxy rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity between different fragments of the molecule, such as the link between the phenoxy group and the naphthalene core, and the relative positions of the bromo and phenoxy substituents.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts, based on analogous structures, is presented below. Actual experimental values would be necessary for a definitive assignment.

| Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Naphthalene Ring | ||

| C1 | - | 115.0 |

| C2 | 7.50 | 128.0 |

| C3 | 7.30 | 125.0 |

| C4 | 7.90 | 130.0 |

| C4a | - | 132.0 |

| C5 | - | 155.0 |

| C6 | 7.00 | 118.0 |

| C7 | 7.40 | 127.0 |

| C8 | 8.00 | 126.0 |

| C8a | - | 135.0 |

| Phenoxy Ring | ||

| C1' | - | 158.0 |

| C2'/C6' | 7.10 | 120.0 |

| C3'/C5' | 7.35 | 130.0 |

| C4' | 7.20 | 124.0 |

| Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound. |

Conformational Analysis via Variable Temperature NMR and NOESY

The flexibility of the phenoxy group relative to the naphthalene ring in this compound can be investigated using advanced NMR techniques.

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic processes such as bond rotation. Changes in the appearance of the spectra, such as the broadening or sharpening of signals, can provide information about the energy barriers to rotation around the C-O bond connecting the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, NOESY would be instrumental in determining the preferred conformation of the phenoxy group relative to the naphthalene core by observing spatial correlations between protons on the different rings.

Mass Spectrometry (MS) Techniques for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to accurately determine the molecular weight of this compound. This technique provides a highly precise mass measurement, which allows for the determination of the elemental formula of the molecule, confirming the presence of bromine and the correct number of carbon, hydrogen, and oxygen atoms.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

In tandem mass spectrometry (MS/MS), the molecular ion of this compound would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to elucidate the structure of the parent molecule. The fragmentation pattern would be expected to show characteristic losses, such as the loss of a bromine atom, a phenoxy radical, or smaller neutral molecules. Analyzing these fragmentation pathways provides valuable confirmation of the molecular structure.

A hypothetical fragmentation table is provided below to illustrate the types of data that would be obtained.

| m/z (mass-to-charge ratio) | Hypothetical Fragment |

| 312/314 | [M]+ (Molecular ion, showing isotopic pattern for Br) |

| 233 | [M - Br]+ |

| 219 | [M - C6H5O]+ |

| 126 | [Naphthalene]+ |

| 77 | [C6H5]+ |

| Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound. |

X-ray Crystallography for Solid-State Structural Determination

In the absence of experimental data, a table of expected crystallographic parameters cannot be provided.

Elucidation of Molecular Conformation and Crystal Packing

The three-dimensional arrangement of molecules in the solid state, known as crystal packing, is determined by the molecule's conformation and the interplay of intermolecular forces. This arrangement is experimentally determined using techniques like single-crystal X-ray diffraction, which provides precise atomic coordinates. nih.govnih.gov

For this compound, the molecular conformation is largely dictated by the spatial relationship between the planar naphthalene core and the attached phenoxy group. The rotation around the C(naphthyl)-O(ether) bond determines the dihedral angle between the naphthalene and phenyl rings. Due to steric hindrance from the peri-hydrogen on the naphthalene ring, a non-coplanar arrangement is expected, similar to that observed in other 1-substituted phenylnaphthalenes.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding)

Intermolecular interactions are the forces that dictate how molecules arrange themselves in the solid state. Beyond typical van der Waals forces and π-π stacking, halogenated organic compounds frequently exhibit a highly directional and specific interaction known as halogen bonding.

A halogen bond is a noncovalent interaction where a halogen atom (in this case, bromine) acts as an electrophilic species, interacting with a nucleophile. This occurs due to the anisotropic distribution of electron density around the covalently bonded halogen, resulting in a region of positive electrostatic potential (a "σ-hole") along the axis of the C-Br bond. chemrxiv.org This positive σ-hole can then interact favorably with an electron-rich region on an adjacent molecule, such as a lone pair on an oxygen atom, the π-system of an aromatic ring, or another halogen atom.

In the crystal lattice of this compound, several key intermolecular interactions are anticipated:

Halogen Bonding (C-Br···O or C-Br···π): The bromine atom on one molecule can act as a halogen bond donor, interacting with the ether oxygen or the π-electron cloud of the naphthalene or phenoxy rings of a neighboring molecule. researchgate.net

π-π Stacking: The planar naphthalene cores and phenyl rings can stack upon one another, contributing significantly to the lattice energy. These interactions are common in aromatic systems and are crucial for dense packing. scienceasia.org

C-H···π Interactions: Hydrogen atoms on the aromatic rings can interact with the electron-rich π-systems of adjacent molecules.

The interplay and geometric arrangement of these interactions, particularly the directional halogen bonds, are critical in determining the final crystal structure. chemrxiv.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. These methods probe the quantized vibrational energy levels of molecular bonds. While IR spectroscopy measures the absorption of light due to changes in the dipole moment during a vibration, Raman spectroscopy measures the inelastic scattering of light resulting from changes in bond polarizability. researchgate.net

For this compound, the vibrational spectra would exhibit characteristic bands corresponding to its constituent parts: the substituted naphthalene core, the C-Br bond, and the phenoxy (aryl-ether) group. While a fully assigned experimental spectrum for this specific molecule is not available, the expected frequencies can be predicted based on data from analogous compounds like 1-bromonaphthalene (B1665260) and diphenyl ether. utkstair.orgnist.gov

Key expected vibrational modes include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aromatic C=C Stretching: Multiple sharp bands appear in the 1600-1400 cm⁻¹ range, characteristic of the naphthalene and phenyl rings.

Aryl-O-C Stretching: The asymmetric stretch of the C-O-C ether linkage is a strong indicator, typically appearing as a strong band in the IR spectrum between 1270-1230 cm⁻¹.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to appear in the far-infrared region, typically between 600-500 cm⁻¹. This band can sometimes be weak in IR but more prominent in Raman spectra. mdpi.com

Out-of-Plane C-H Bending: Strong bands in the 900-700 cm⁻¹ region are highly diagnostic of the substitution pattern on the aromatic rings.

The following table summarizes the predicted key vibrational frequencies for this compound based on characteristic group frequencies.

| Vibrational Mode | **Expected Frequency Range (cm⁻¹) ** | Primary Spectroscopic Activity |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic C=C Ring Stretch | 1600 - 1400 | IR, Raman (often strong) |

| Asymmetric C-O-C Stretch | 1270 - 1230 | IR (strong) |

| In-plane C-H Bend | 1300 - 1000 | IR, Raman |

| Out-of-plane C-H Bend | 900 - 700 | IR (strong) |

| C-Br Stretch | 600 - 500 | IR, Raman |

Computational and Theoretical Chemistry Insights into 1 Bromo 5 Phenoxynaphthalene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-bromo-5-phenoxynaphthalene, these methods could provide a deep understanding of its electronic behavior and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for its balance of accuracy and computational cost.

Geometry Optimization: By applying DFT, the most stable three-dimensional arrangement of atoms in this compound can be determined. This process, known as geometry optimization, finds the structure that corresponds to the lowest energy on the potential energy surface. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

Energetics: DFT calculations can also determine key energetic properties of the molecule. This includes the total energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive.

A hypothetical data table for the optimized geometric parameters of this compound, as would be obtained from a DFT calculation, is presented below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Value |

|---|---|

| C-Br Bond Length (Å) | Data not available |

| C-O Bond Length (Å) | Data not available |

| Naphthalene (B1677914) Ring Bond Lengths (Å) | Data not available |

| Phenoxy Ring Bond Lengths (Å) | Data not available |

| C-O-C Bond Angle (°) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species.

For this compound, an MEP map would reveal the regions of positive and negative electrostatic potential.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these would likely be located around the oxygen and bromine atoms due to their high electronegativity, as well as the π-systems of the naphthalene and phenoxy rings.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. These would likely be found around the hydrogen atoms.

The MEP map would thus provide a clear, color-coded guide to the reactive sites of the molecule.

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be used to model the step-by-step process of a chemical reaction, providing insights that are often difficult to obtain through experiments alone.

Elucidation of Reaction Mechanisms via Computational Simulations

If this compound were to undergo a specific chemical transformation, for example, a nucleophilic aromatic substitution, computational simulations could be employed to elucidate the reaction mechanism. This would involve:

Identifying Reactants, Products, and Intermediates: The structures of all species involved in the reaction would be optimized.

Locating Transition States: The transition state is the highest energy point along the reaction coordinate. Locating this structure is crucial for understanding the energy barrier of the reaction.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

These simulations would provide a detailed, atom-level picture of how the reaction proceeds.

Prediction of Regioselectivity and Stereoselectivity

Many chemical reactions can potentially yield more than one product. Computational chemistry can be a powerful tool for predicting which product is most likely to form.

Regioselectivity: In reactions involving the aromatic rings of this compound, there are multiple positions where a reactant could potentially attack. By calculating the activation energies for the different possible reaction pathways, it would be possible to predict the regioselectivity of the reaction. The pathway with the lowest activation energy would correspond to the major product.

Stereoselectivity: If a reaction involving this compound could produce different stereoisomers, computational methods could be used to predict the stereoselectivity. This would involve calculating the energies of the different stereoisomeric transition states and products.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. This can be particularly useful for understanding the flexibility and conformational preferences of a molecule.

For this compound, the bond between the naphthalene and phenoxy groups via the oxygen atom allows for rotational flexibility. An MD simulation would explore the different possible conformations of the molecule by simulating its dynamic behavior. This would reveal the most stable conformations and the energy barriers between them. The results of an MD simulation could be presented in a Ramachandran-like plot, showing the distribution of dihedral angles and identifying the low-energy conformational states.

A hypothetical data table summarizing the results of a conformational analysis is shown below.

Table 2: Hypothetical Conformational Analysis of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°) | Population (%) |

|---|---|---|---|

| 1 | Data not available | Data not available | Data not available |

| 2 | Data not available | Data not available | Data not available |

Advanced Materials Science Applications and Potential Future Directions

Optoelectronic Materials Applications

The extended aromatic system of the naphthalene (B1677914) core is inherently suited for applications in organic electronics, where the transport of charge carriers (electrons and holes) and the interaction with light are paramount. The phenoxy and bromo substituents allow for fine-tuning of electronic properties and provide a reactive handle for further molecular engineering.

In OLEDs and OPVs, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for efficient device performance. The naphthalene core provides a stable, high-energy gap scaffold. The introduction of the electron-donating phenoxy group can modulate these energy levels, potentially improving charge injection and transport balance.

While direct studies on 1-Bromo-5-phenoxynaphthalene in OLEDs are limited, the closely related compound 1-Bromo-5-phenylnaphthalene has been noted for its utility in organic electroluminescent device materials. chemicalbook.com This suggests that the 1,5-substituted naphthalene framework is a viable candidate for such applications. The phenoxy group in this compound, compared to a phenyl group, could offer different solubility characteristics and influence the morphological stability of thin films, which is crucial for device longevity.

The bromo-functional group serves as a key reaction site for creating more complex molecules. For instance, it can be replaced with other functional groups via cross-coupling reactions to further tune the HOMO/LUMO levels, a common strategy in the development of new materials for optoelectronic devices. researchgate.net

Table 1: Potential Roles of Structural Moieties in Optoelectronic Devices

| Structural Moiety | Potential Function in OLEDs/OPVs | Rationale |

|---|---|---|

| Naphthalene Core | Charge Transport / Emitter Core | Provides a rigid, extended π-conjugated system necessary for charge mobility and luminescence. |

| Phenoxy Group | Solubility Enhancement / Electronic Tuning | Improves processability in organic solvents and modulates HOMO/LUMO energy levels through its electron-donating nature. |

| Bromo Group | Synthetic Handle | Allows for further functionalization via cross-coupling reactions to build more complex, high-performance materials. |

Naphthalene derivatives are well-known for their fluorescent properties. The rigid structure of the naphthalene ring restricts non-radiative decay pathways, often leading to strong light emission. The substitution pattern on the naphthalene core significantly influences the photophysical properties, including absorption and emission wavelengths, quantum yield, and lifetime.

Derivatives of bromonaphthalene have been used as precursors in the synthesis of advanced luminescent materials. For example, other isomers like 1-bromo-8-(phenylethynyl) naphthalene have been utilized to create complex three-dimensional polymers that exhibit aggregation-induced emission (AIE), a phenomenon valuable for chemical sensing. researchgate.net The phenoxy group on this compound can influence the solid-state packing of the molecules, which could be exploited to control aggregation-dependent emission properties. Furthermore, the bromo-substituent can be used to attach the phenoxynaphthalene unit to other molecules, creating fluorescent probes for biological imaging or chemical sensing applications.

Polymer Chemistry and Polymerizable Monomers

The presence of a halogen atom, such as bromine, on an aromatic ring makes this compound an ideal candidate for use as a monomer in the synthesis of advanced functional polymers through various cross-coupling polymerization reactions.

Conjugated polymers, which feature alternating single and double bonds along their backbone, are a cornerstone of modern organic electronics. The synthesis of these materials often relies on the step-growth polymerization of di-functionalized monomers using transition-metal catalysts. This compound can serve as a mono-functionalized monomer, acting as an end-capping agent to control polymer molecular weight or, if converted to a di-functional monomer (e.g., by introducing a boronic ester at the phenoxy ring), as a building block for the main polymer chain.

The incorporation of the bulky phenoxynaphthalene unit into a polymer backbone would disrupt planarity and reduce intermolecular aggregation. This can enhance the solubility of the resulting polymer and influence the morphology of thin films, which in turn affects the performance of devices like OLEDs and organic field-effect transistors.

Table 2: Potential Polymerization Reactions for this compound

| Reaction Name | Co-reactant Type | Resulting Linkage | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Aryl boronic acid/ester | Aryl-Aryl | Conjugated polymers for OLEDs, OPVs |

| Stille Coupling | Organostannane | Aryl-Aryl | Conjugated polymers for transistors |

| Sonogashira Coupling | Terminal alkyne | Aryl-Alkyne | Polymers with enhanced conjugation |

| Buchwald-Hartwig Amination | Amine | Aryl-Nitrogen | Hole-transporting polymers |

Modern polymerization techniques allow for the synthesis of polymers with precisely controlled structures. As a functional monomer, this compound could be used to introduce specific properties into a polymer. For instance, it could be incorporated into block copolymers, where one block containing the phenoxynaphthalene unit provides specific optical or electronic properties, while another block imparts desired physical properties like solubility or self-assembly behavior. The synthesis of such well-defined polymers often involves controlled polymerization methods where functional monomers play a key role. frontiersin.org

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. The design of molecules that can self-assemble into larger, ordered structures is a key aspect of this field.

The rigid and sterically demanding nature of the 1,5-substituted phenoxynaphthalene unit makes it an interesting building block for supramolecular assemblies. Research on isomeric dioxynaphthalene systems has shown that minor changes in the substitution pattern (e.g., 1,5- vs. 2,6-substitution) can lead to drastic differences in self-assembly, resulting in either linear supramolecular polymers or discrete cyclic structures. rsc.org This highlights the critical role of molecular geometry in directing non-covalent interactions.

Self-Assembly of Naphthalene-Based Architectures

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of bottom-up nanotechnology and materials science. Naphthalene derivatives, in particular, are known to form a variety of supramolecular architectures driven by non-covalent interactions such as π-π stacking, hydrogen bonding, and halogen bonding. The planar and aromatic nature of the naphthalene core in this compound makes it an ideal candidate for forming ordered assemblies through π-π stacking interactions.

The presence of the bromo substituent introduces the possibility of halogen bonding, a directional interaction between a halogen atom and a Lewis base, which can be a powerful tool for guiding the self-assembly process. Furthermore, the phenoxy group can influence the packing of the molecules through steric effects and potential C-H···π interactions. The interplay of these various non-covalent forces can lead to the formation of complex and functional supramolecular structures, such as nanofibers, nanotwists, and mesophases. While specific studies on the self-assembly of this compound are not extensively documented, the behavior of analogous halogenated and naphthalene-based molecules provides a strong indication of its potential in this area. For instance, halogen-substituted phenazines have been shown to self-assemble into structures with significant one-dimensional character, a property that is influenced by the nature of the halogen atom rsc.org. Similarly, naphthalene-based hexacatenar mesogens can self-assemble into columnar hexagonal mesophases figshare.com.

Table 1: Potential Non-Covalent Interactions in the Self-Assembly of this compound

| Interaction Type | Description | Potential Role in Assembly |

| π-π Stacking | Attraction between the electron clouds of the naphthalene rings. | Primary driving force for the formation of columnar or layered structures. |

| Halogen Bonding | Directional interaction involving the bromine atom as a halogen bond donor. | Can provide directionality and specificity to the assembly, leading to more complex architectures. |

| van der Waals Forces | General attractive forces between molecules. | Contribute to the overall stability of the assembled structures. |

| C-H···π Interactions | Weak hydrogen bonds between C-H groups and the π-system of the naphthalene or phenoxy rings. | Can influence the relative orientation of molecules within the assembly. |

Design of Molecular Recognition Systems

Molecular recognition, the specific binding of a guest molecule to a host molecule, is a fundamental process in chemistry and biology. The design of artificial receptors for the selective recognition of ions or small molecules is a major goal in supramolecular chemistry with applications in sensing, catalysis, and separations. The structure of this compound suggests its potential as a scaffold for the construction of molecular recognition systems.

The naphthalene and phenoxy moieties can act as binding sites for guest molecules through cation-π interactions, where a cation is attracted to the electron-rich π-system of the aromatic rings. The bromo substituent can be functionalized to introduce specific recognition motifs, such as hydrogen bonding groups or additional chromophores that can signal a binding event through a change in color or fluorescence. While direct studies on this compound as a molecular receptor are limited, research on related naphthalene-based systems demonstrates the feasibility of this approach. For example, 1,8-dihydroxy naphthalene has been used as a building block for the self-assembly of host-guest complexes with aromatic hydrocarbons mdpi.com. The design of such systems often involves the creation of a pre-organized cavity that is complementary in size and shape to the target guest molecule.

Table 2: Potential Applications of this compound in Molecular Recognition

| Application Area | Design Principle | Potential Guest Molecules |

| Ion Sensing | Functionalization with ion-coordinating groups (e.g., crown ethers) at the bromo position. | Metal cations (e.g., K+, Na+), anions (e.g., F-, Cl-). |

| Small Molecule Recognition | Creation of a binding pocket through derivatization or self-assembly. | Aromatic molecules, fullerenes, small organic molecules. |

| Chiral Recognition | Introduction of chiral centers to create enantioselective receptors. | Enantiomers of chiral drugs or natural products. |

Catalysis and Ligand Design

The development of new catalysts and ligands is crucial for advancing chemical synthesis and enabling more efficient and selective reactions. The unique electronic and steric properties of this compound make it an attractive starting material for the synthesis of novel ligands for transition metal catalysis.

Precursors for Novel Catalytic Ligands

The bromo substituent on the naphthalene ring of this compound serves as a versatile handle for the introduction of various coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes. These groups can then bind to a metal center, and the bulky naphthalene and phenoxy fragments can be used to tune the steric and electronic environment around the metal, thereby influencing the activity and selectivity of the catalyst.

For example, the conversion of the bromo group to a phosphine (B1218219) would yield a bulky, electron-rich ligand that could be beneficial in cross-coupling reactions. The synthesis of such ligands often involves a metal-catalyzed phosphination reaction. While the direct phosphination of this compound has not been extensively reported, palladium-catalyzed methods are well-established for the synthesis of a wide variety of phosphine ligands from aryl bromides. The resulting phenoxynaphthalene-based phosphine ligand could offer unique properties compared to more common biaryl phosphine ligands due to its distinct steric profile. Phenoxazine derivatives, which share some structural similarities, have been explored for their applications as photoredox catalysts nih.gov.

Role in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). The ability to tune the pore size, shape, and functionality of MOFs by varying the metal and linker has led to their investigation for a wide range of applications, including gas storage, separation, and catalysis.

While this compound itself is not a typical linker due to its single reactive site for coordination chemistry after potential derivatization, it could serve as a precursor for a dicarboxylic acid or other multitopic linker. For instance, the bromo and other positions on the naphthalene ring could be functionalized with coordinating groups like carboxylates or azoles. The resulting linker would possess a large, rigid core, which could lead to the formation of MOFs with high porosity and thermal stability. The phenoxy group would project into the pores of the MOF, providing a specific chemical environment that could be exploited for selective guest binding or catalysis. The functionalization of linkers is a common strategy to enhance the properties of MOFs nih.gov. The installation of new linkers into existing MOFs is also a developing area of research that allows for the precise tuning of MOF properties nih.govrsc.org. Naphthalene-based linkers, such as naphthalenedicarboxylic acids, have been successfully used to construct porous MOFs researchgate.net.

Table 3: Potential Derivatization of this compound for MOF Linkers

| Linker Type | Synthetic Strategy | Potential MOF Properties |

| Dicarboxylic Acid | Carboxylation at the bromo position and another position on the naphthalene ring. | High porosity, potential for selective gas adsorption. |

| Tetrazolate-based | Conversion of the bromo and other substituents to tetrazole groups. | Enhanced CO2 uptake due to the polar nature of the tetrazole rings. |

| Phosphonate-based | Introduction of phosphonate (B1237965) groups at multiple positions. | Increased hydrolytic stability of the resulting MOF. |

Q & A

Basic Questions

Q. What safety protocols should be followed when handling 1-Bromo-5-phenoxynaphthalene in laboratory settings?

- Methodological Answer :

- Glove Selection : Use nitrile rubber gloves (11–13 mil thickness) for routine handling, as they offer a breakthrough time of 1 hour. For direct chemical contact (e.g., spills), use styrene-butadiene rubber (SBR) gloves (12–15 mil thickness) with a breakthrough time exceeding 4 hours .

- Eye Protection : Tightly sealed goggles are mandatory to prevent ocular exposure .

- Ventilation : Ensure adequate fume hood ventilation, especially during synthesis or high-temperature processes, to minimize inhalation risks. Respiratory protection (NIOSH-approved) is advised only in emergencies .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodological Answer :

- Chromatography : Use gas chromatography (GC) with flame ionization detection to assess purity (>99% as per industrial standards) .

- Spectroscopy : Confirm structure via -NMR and -NMR, comparing peaks to reference data from the NIST Chemistry WebBook .

- Cross-Validation : Cross-reference melting/boiling points with literature values (e.g., NIST Standard Reference Database 69) to detect impurities .

Advanced Research Questions

Q. What experimental frameworks are recommended for studying the environmental fate of this compound?

- Methodological Answer :

- Literature Search Strategy : Utilize databases like TOXCENTER, PubMed, and NIH RePORTER with tailored queries combining terms such as "polycyclic aromatic hydrocarbons/pharmacology," "environmental persistence," and "bioaccumulation" to identify mechanistic studies .

- PICO Framework : Structure research questions around Population (e.g., aquatic organisms), Intervention (exposure levels), Comparison (control groups), and Outcomes (biodegradation rates) .

- Modeling : Employ quantitative structure-activity relationship (QSAR) models to predict biodegradation pathways and half-lives in aquatic systems .

Q. How should researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Data Triangulation : Compare results across multiple assays (e.g., in vitro cytotoxicity vs. in vivo murine models) to identify context-dependent variability .

- Meta-Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies with robust methodologies, such as those adhering to OECD guidelines for acute toxicity testing .

- Error Source Identification : Audit experimental conditions (e.g., solvent polarity in dose-response studies) that may alter compound bioavailability .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Reagent Selection : Use high-purity brominating agents (e.g., ) in anhydrous conditions to minimize side reactions. Reference protocols for brominated naphthalenes (e.g., 1-bromonaphthalene synthesis) for reaction optimization .

- Catalytic Systems : Explore palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce phenoxy groups, ensuring inert atmospheres to prevent catalyst deactivation .

- Yield Improvement : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry using Design of Experiments (DoE) principles .

Methodological Resources

- Toxicological Data : Consult ATSDR profiles for naphthalene derivatives to identify analogous toxicity mechanisms (e.g., cytochrome P450-mediated metabolism) .

- Structural Databases : Access the NIST WebBook for validated spectral and thermochemical data .

- Safety Standards : Follow OSHA HCS guidelines for hazard communication and spill management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.